molecular formula C19H13ClN2OS2 B2767109 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921839-91-0

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide

Cat. No. B2767109
CAS RN: 921839-91-0
M. Wt: 384.9
InChI Key: QVYQJVQACAFRHV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide, also known as BTAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Anti-Tubercular Applications

Benzothiazole-based compounds, such as the one , have been synthesized and studied for their potential as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be better than standard reference drugs .

Antibacterial Applications

The compound has also been synthesized and evaluated for its antibacterial properties . Some derivatives of the compound exhibited promising activity against Staphylococcus aureus NCIM 5021, with MIC values in the range of 19.7–24.2 μM . One derivative, C13, showed maximum activity against S. aureus NCIM 5022 and S. aureus ATCC 43300 .

Synthesis Pathways

The synthesis of benzothiazole derivatives, including the compound , has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Structure-Activity Relationships

The structure-activity relationships of new benzothiazole derivatives have been studied . Molecular docking studies of selected compounds have been conducted against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Drug Resistance Mechanisms

Research on benzothiazole-based compounds also includes studying the mechanisms of resistance of anti-TB drugs . This is crucial for the development of new drugs that can overcome these resistance mechanisms.

ADMET Calculation

ADMET calculation has been performed for synthesized compounds, including the one . This provides information about the absorption, distribution, metabolism, excretion, and toxicity of these compounds, which is crucial for drug development .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-17-9-8-14(24-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)25-19/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYQJVQACAFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide

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